Ethyl 4-(3-hydroxypropyl)-2-methyl-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 4-(3-hydroxypropyl)-2-methyl-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-hydroxypropyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with 3-hydroxypropylamine under acidic conditions to form the intermediate product. This intermediate is then cyclized to form the pyrrole ring, followed by esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-hydroxypropyl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 4-(3-hydroxypropyl)-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-hydroxypropyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The pyrrole ring structure can also interact with nucleic acids, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(3-hydroxypropyl)-2-methyl-1H-pyrrole-3-carboxylate:
Ethyl 4-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate: Similar structure but with a different side chain, leading to different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group, affecting its chemical properties and uses.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its versatility makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
647836-57-5 |
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Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
ethyl 4-(3-hydroxypropyl)-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-3-15-11(14)10-8(2)12-7-9(10)5-4-6-13/h7,12-13H,3-6H2,1-2H3 |
InChI Key |
IKZLMNBLYIIHLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC=C1CCCO)C |
Origin of Product |
United States |
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